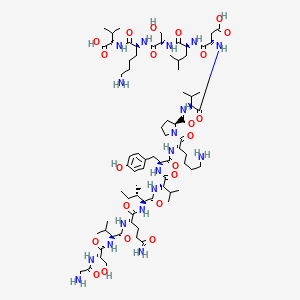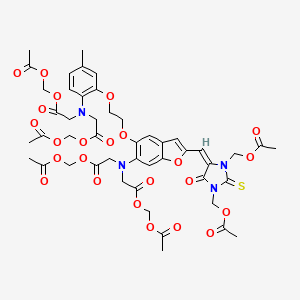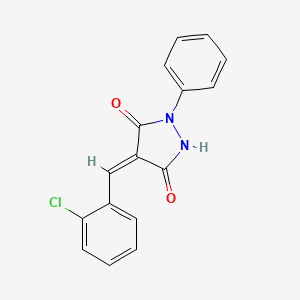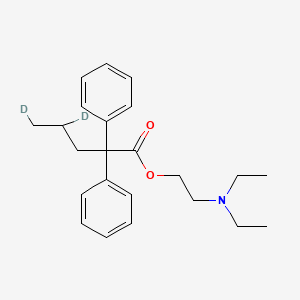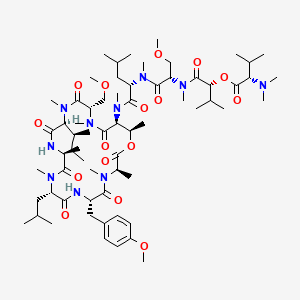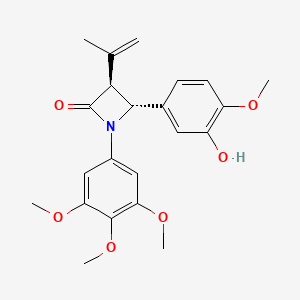
sBADA TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sBADA trifluoroacetate (sBADA TFA) is a potent green fluorescent dye. It is a sulfonated derivative of BODIPY-FL 3-amino-D-alanine, used primarily for in situ labeling of peptidoglycans in bacterial cell walls. The compound exhibits excitation and emission wavelengths of approximately 490 nm and 510 nm, respectively .
準備方法
Synthetic Routes and Reaction Conditions
sBADA TFA is synthesized through a series of chemical reactions involving the sulfonation of BODIPY-FL 3-amino-D-alanine. The process typically involves the following steps:
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale sulfonation reactions under controlled conditions.
Purification and Quality Control: Extensive purification using HPLC and other techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
sBADA TFA primarily undergoes:
Substitution Reactions: Due to the presence of amino and sulfonate groups.
Fluorescent Labeling: It reacts with peptidoglycans in bacterial cell walls, forming stable fluorescent complexes.
Common Reagents and Conditions
Reagents: Sulfonating agents, solvents like ethanol, and buffers such as PBS (phosphate-buffered saline).
Major Products
The major product of these reactions is the fluorescently labeled peptidoglycan, which can be visualized using fluorescence microscopy .
科学的研究の応用
sBADA TFA has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Essential for labeling bacterial cell walls, aiding in the study of bacterial growth and morphology.
Industry: Utilized in the development of fluorescent dyes and probes for various industrial applications
作用機序
sBADA TFA exerts its effects by binding to peptidoglycans in bacterial cell walls. The sulfonated BODIPY-FL 3-amino-D-alanine moiety allows for specific and stable attachment to the bacterial cell wall components. The fluorescent properties of the compound enable visualization under specific wavelengths of light, facilitating detailed imaging and analysis .
類似化合物との比較
Similar Compounds
BODIPY-FL 3-amino-D-alanine: The non-sulfonated precursor of sBADA TFA.
Other Fluorescent D-amino Acids (FDAAs): Compounds like HADA, TADA, and RADA, which are used for similar labeling purposes
Uniqueness
This compound stands out due to its increased hydrophilicity and thermostability compared to its non-sulfonated counterparts. This makes it more suitable for in situ labeling of bacterial cell walls and provides more stable and consistent fluorescence signals .
特性
分子式 |
C19H21BF5N4NaO8S |
|---|---|
分子量 |
594.3 g/mol |
IUPAC名 |
sodium;4-[3-[[(2R)-2-amino-2-carboxyethyl]amino]-3-oxopropyl]-2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaene-5-sulfonate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H21BF2N4O6S.C2HF3O2.Na/c1-9-5-10(2)23-14(9)6-11-7-15(31(28,29)30)13(24(11)18(23,19)20)3-4-16(25)22-8-12(21)17(26)27;3-2(4,5)1(6)7;/h5-7,12H,3-4,8,21H2,1-2H3,(H,22,25)(H,26,27)(H,28,29,30);(H,6,7);/q;;+1/p-1/t12-;;/m1../s1 |
InChIキー |
CDWMQIYWYNKBIM-CURYUGHLSA-M |
異性体SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)[O-])CCC(=O)NC[C@H](C(=O)O)N)C)C)(F)F.C(=O)(C(F)(F)F)O.[Na+] |
正規SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)[O-])CCC(=O)NCC(C(=O)O)N)C)C)(F)F.C(=O)(C(F)(F)F)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


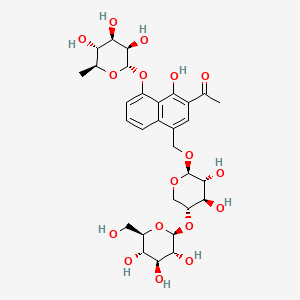
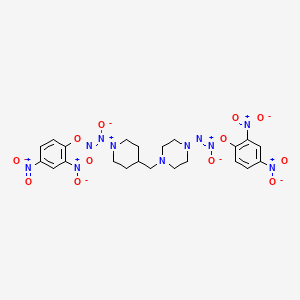
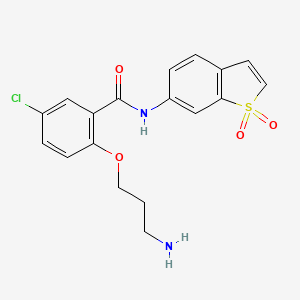
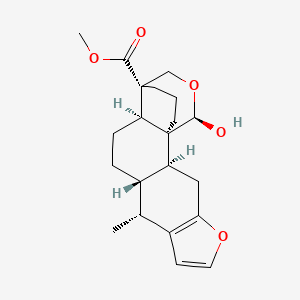
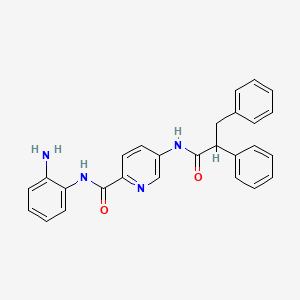

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
